molecular formula C8H5NO B1258888 Indol-6-one

Indol-6-one

Cat. No.: B1258888
M. Wt: 131.13 g/mol
InChI Key: JBXRLVPILRXPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indol-6-one is an indolone.

Scientific Research Applications

  • Chemo-preventative Applications : Indol-6-one derivatives, specifically 6-bromoisatin, demonstrate potential as chemo-preventative compounds. For instance, in a murine colorectal cancer model, 6-bromoisatin significantly reduced epithelial cell proliferation and tumor numbers while maintaining minimal effects on liver, blood biochemistry, and weight parameters. This finding underscores the therapeutic potential of this compound derivatives in cancer prevention (Rudd et al., 2019).

  • Fungicidal Activities : 2-Arylindole, a category of indole derivatives, has shown significant fungicidal activities, particularly against agricultural pathogens. This discovery highlights the utility of indole derivatives in developing novel fungicides, offering a potential boost to agricultural productivity and disease management (Huo et al., 2022).

  • Biochemical Transformations : Indole derivatives undergo various biochemical transformations, such as oxidation by cytochrome P450 enzymes. These transformations lead to a variety of products with potential biological significance, indicating the diverse roles of indole derivatives in biochemistry and pharmacology (Gillam et al., 2000).

  • Cancer Research : Indole derivatives have been synthesized and tested for cytotoxic activity against cancer cell lines, highlighting their potential as anticancer agents. This research advances the understanding of indole-based compounds in cancer treatment (Gobinath et al., 2021).

  • Inhibitory Activity Against Enzymes : Novel urea derivatives of indole, containing sulfonamide at position-3, have been synthesized as inhibitors of carbonic anhydrases, a group of enzymes with clinical relevance. This finding suggests the role of indole derivatives in developing enzyme inhibitors for therapeutic purposes (Singh et al., 2021).

  • Indole Synthesis for Drug Development : Indole derivatives have been the focus of drug development due to their wide range of bioactivities. Studies on the synthesis and functionalization of indoles, including palladium-catalyzed reactions, have contributed significantly to pharmaceutical research (Cacchi & Fabrizi, 2005).

  • Biomedical Significance : The indole nucleus is a critical component of various natural and synthetic molecules with significant biological activity, underlining the importance of indole derivatives in drug discovery and biomedical research (Kaushik et al., 2013).

Properties

Molecular Formula

C8H5NO

Molecular Weight

131.13 g/mol

IUPAC Name

indol-6-one

InChI

InChI=1S/C8H5NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-5H

InChI Key

JBXRLVPILRXPNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=C2C1=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a manner similar to that described for Compound PPP, 4-(8-fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl) benzaldehyde (100 mg, 0.32 mmol; prepared in a manner similar to that described for compound 12 from 2-bromo-8-fluoro-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one and 4-formylphenylboronic acid) was reacted with pyrrolidine (115 mg, 1.62 mmol) to yield 8-fluoro-2-(4-pyrrolidin-1-ylmethyl-phenyl)-1,3,4,5-tetrahydro-azepinop5,4,3-cd]indol-6-one, 16 mg (14%) as a yellow solid: m.p. 264-265° C. (dec), 1H NMR (300 MHz, d6-DMSO) δ 1.72 (m, 4H), 2.49 (m, 4H), 3.04 (m, 2H), 3.39 (m, 2H), 3.64 (br s, 2H), 7.31 (dd, J=9.3, 2.4 Hz, 1H), 7.43 (m, 3H), 7.58 (d, J=8.1 Hz, 2H), 8.25 (br t, 1H), 11.66 (br s, 1H). HRMS (MALDI MH+) Calcd for C22H22N3OF: 362.1825. Found: 364.1810. Anal. (C22H22N3OF.0.5 H2O) C, H, N.
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2-bromo-8-fluoro-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one
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Synthesis routes and methods II

Procedure details

In a manner similar to that described for Compound PPP, 4-(8-fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl) benzaldehyde (100 mg, 0.32 mmol; prepared in a manner similar to that described for compound 12 from 2-bromo-8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one and 4-formylphenylboronic acid) was reacted with pyrrolidine (115 mg, 1.62 mmol) to yield 8-fluoro-2-(4-pyrrolidin-1-ylmethyl-phenyl)-1,3,4,5-tetrahydro-azepinop5,4,3-cd]indol-6-one, 16 mg (14%) as a yellow solid: m.p. 264-265° C. (dec), 1H NMR (300 MHz, d6-DMSO) δ 1.72 (m, 4H), 2.49 (m, 4H), 3.04 (m, 2H), 3.39 (m, 2H), 3.64 (br s, 2H), 7.31 (dd, J=9.3, 2.4 Hz, 1H), 7.43 (m, 3H), 7.58 (d, J=8.1 Hz, 2H), 8.25 (br t, 1H), 11.66 (br s, 1H). HRMS (MALDI MH+) Calcd for C22H22N3OF: 362.1825. Found: 364.1810. Anal. (C22H22N3OF.0.5 H2O) C, H, N.
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Synthesis routes and methods III

Procedure details

A mixture of 5 g of 3,4-dihydro-1H-cyclohept[c,d] indol-6-one, 50 ml of benzene, 2.5 ml of methyl iodide, 25 ml of 5 N sodium hydroxide solution and 9.2 g of tetra-n-butyl ammonium acid sulfate was stirred for 30 minutes under an inert atmosphere at 40°-45° C. and the mixture was diluted with water. The decanted aqueous phase was extracted with ethyl acetate and the organic phase was washed with N hydrochloride acid, with water, dried and evaporated to dryness. The residue was chromatographed over silica gel and was eluted with a 95-5 chloroform-ethyl acetate mixture to obtain 6.5 g of raw product. The latter was crystallized from isopropanol to obtain 5.15 g of 1-methyl-1,3,4,5-tetrahydro-6H-cyclohept [c,d,] indol-6-one melting at ≃70° C.
[Compound]
Name
3,4-dihydro-1H-cyclohept[c,d] indol-6-one
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5 g
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50 mL
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2.5 mL
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25 mL
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9.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indol-6-one
Reactant of Route 2
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Reactant of Route 3
Indol-6-one
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Indol-6-one
Reactant of Route 5
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